3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the heptyl group and the furylbenzoic acid moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-{[(6Z)-2-HEPTYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other thiadiazolo[3,2-a]pyrimidine derivatives and furylbenzoic acid analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-[5-[(Z)-(2-heptyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H24N4O4S/c1-2-3-4-5-6-10-20-27-28-21(25)18(22(29)26-24(28)33-20)14-17-11-12-19(32-17)15-8-7-9-16(13-15)23(30)31/h7-9,11-14,25H,2-6,10H2,1H3,(H,30,31)/b18-14-,25-21? |
InChI Key |
RNBLHNGMCCTUFB-OCTOJFLBSA-N |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1 |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1 |
Origin of Product |
United States |
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